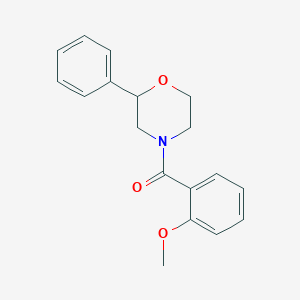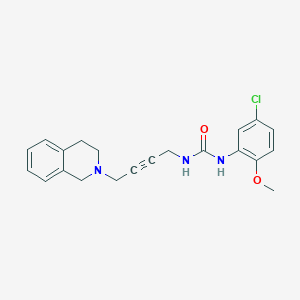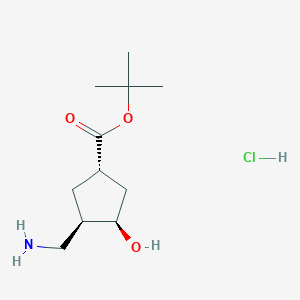![molecular formula C16H26N2O B2968610 N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide CAS No. 953383-40-9](/img/structure/B2968610.png)
N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. In this case, the R group is a complex structure involving a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a propyl group (a chain of 3 carbon atoms). The presence of the dimethylamino group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the phenyl group and the dimethylamino group. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and dimethylamino groups. For example, the compound might have a relatively high boiling point due to the potential for intermolecular interactions .Applications De Recherche Scientifique
Mitosis Inhibition in Plant Cells
Compounds similar to N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide have been studied for their ability to inhibit mitosis in plant cells. For example, a series of N-(1,1-dimethylpropynyl) benzamide derivatives were investigated for their selective inhibition of mitosis, demonstrating potential applications in agricultural and biological research. The inhibitory effects were observed across various plant species, suggesting a broad-spectrum utility in studying cell division processes (Merlin et al., 1987).
Catalytic Pyrolysis for Chemical Synthesis
Research on catalytic pyrolysis using dimethylamino-related compounds has shown effective methods for synthesizing fine chemicals. Studies on N,N-dimethylpropanamide (DMAA) synthesis, using 3-(dimethylamino)-N,N-dimethyl-propanamide as a raw material, highlight the importance of such compounds in the fine chemical industry, with applications ranging from petroleum recovery to life sciences (Zhong-wei, 2008).
Antidepressant Agent Development
Derivatives of dimethylamino compounds have been explored as potential antidepressant agents. Through the synthesis and evaluation of analogues, significant insights into the pharmacological properties and potential therapeutic applications of these compounds in treating depression have been obtained (Clark et al., 1979).
Nonlinear Optical Properties
Studies on novel chalcone derivative compounds, incorporating dimethylamino phenyl groups, have explored their nonlinear optical properties. These findings suggest potential applications in optical device technology, such as optical limiters, leveraging the unique light absorption behaviors of these compounds (Rahulan et al., 2014).
Mécanisme D'action
The pharmacokinetics of such compounds can also vary widely, but in general, they are likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific ADME properties would depend on the compound’s structure, including factors like its size, charge, and hydrophobicity .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of a compound could be enhanced or inhibited by the presence of certain ions or other compounds .
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)15(19)17-12-6-7-13-8-10-14(11-9-13)18(4)5/h8-11H,6-7,12H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKFAUGVBMOJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)
![6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2968532.png)
![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)



